N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine: is an organic compound with the molecular formula C28H26N2O2 This compound is characterized by its naphthalene core substituted with two ethoxyphenyl groups through imine linkages
Vorbereitungsmethoden
The synthesis of N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and naphthalene-1,5-diamine . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding . These interactions facilitate the binding of the compound to specific sites on proteins or other macromolecules, leading to modulation of their activity. The pathways involved may include signal transduction and gene expression regulation , depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine can be compared with other similar compounds, such as:
N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N’-bis[(E)-(4-methoxyphenyl)methylidene]naphthalene-1,5-diamine: Another derivative with methoxy groups instead of ethoxy, which may exhibit different electronic properties and interactions.
Acenaphthoquinone derivatives: These compounds share the naphthalene core but differ in functional groups, leading to distinct chemical behaviors and uses.
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine stands out due to its unique combination of structural features and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C28H26N2O2 |
---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-(2-ethoxyphenyl)-N-[5-[(2-ethoxyphenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C28H26N2O2/c1-3-31-27-17-7-5-11-21(27)19-29-25-15-9-14-24-23(25)13-10-16-26(24)30-20-22-12-6-8-18-28(22)32-4-2/h5-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
CHERQTUPBGMYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.